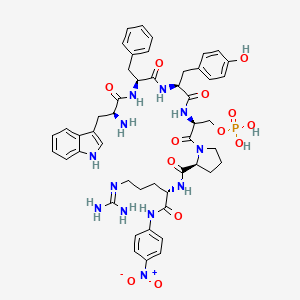
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan (Trp), phenylalanine (Phe), tyrosine (Tyr), serine (Ser) with a phosphate group (PO3H2), proline (Pro), arginine (Arg), and a para-nitroaniline (pNA) group. This compound is often used in biochemical research due to its specific properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Phosphorylation: The serine residue is phosphorylated using phosphoramidite chemistry.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: The nitro group in the para-nitroaniline can be reduced to an amine.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized forms of tryptophan and tyrosine.
Reduction: Para-phenylenediamine derivative.
Substitution: Modified peptides with different functional groups.
Aplicaciones Científicas De Investigación
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is widely used in scientific research, including:
Chemistry: As a substrate in enzyme assays to study phosphorylation and dephosphorylation.
Biology: To investigate protein-protein interactions and signal transduction pathways.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: As a standard in quality control and analytical testing.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific enzymes and proteins. The phosphorylated serine residue is a key recognition site for kinases and phosphatases, which regulate various cellular processes. The para-nitroaniline group allows for colorimetric detection in assays, providing a visual readout of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA: Lacks the phosphate group, used in similar assays but with different specificity.
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC: Contains an aminomethylcoumarin (AMC) group instead of para-nitroaniline, used for fluorescence-based assays.
Uniqueness
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is unique due to its combination of a phosphorylated serine residue and a para-nitroaniline group, making it suitable for both phosphorylation studies and colorimetric detection.
Propiedades
Fórmula molecular |
C49H59N12O13P |
|---|---|
Peso molecular |
1055.0 g/mol |
Nombre IUPAC |
[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1 |
Clave InChI |
VFYGHIVJSUHWET-NLDSVXPCSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canónico |
C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


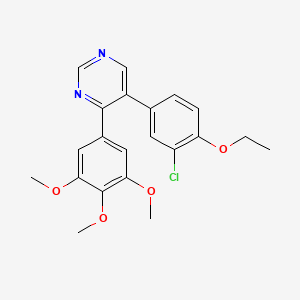
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
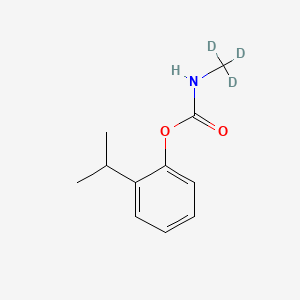

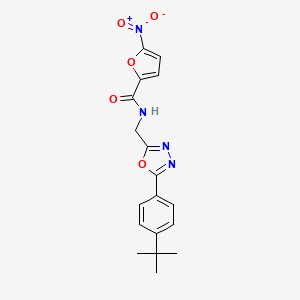
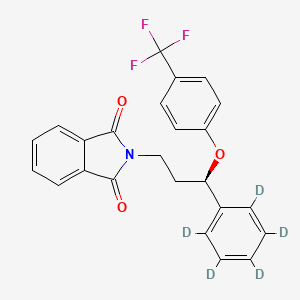
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

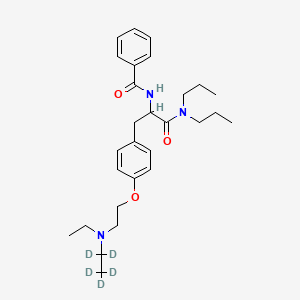
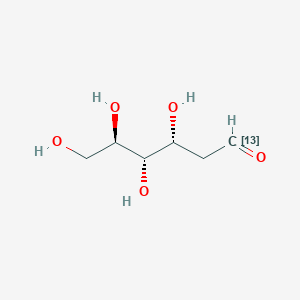
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

